3,3'-Diethyloxacarbocyanine iodide
3,3'-Diethyloxacarbocyanine iodide
3,3′-Diethyloxacarbocyanine iodide(DiOC) is a cyanine based dye which is used in the photosensitization of mitochondria and endoplastic recticulum in animals and plant cells.
C3-oxacyanine is a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is an organic iodide salt, a cyanine dye and a member of 1,3-benzoxazoles. It contains a C3-oxacyanine cation.
C3-oxacyanine is a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is an organic iodide salt, a cyanine dye and a member of 1,3-benzoxazoles. It contains a C3-oxacyanine cation.
Brand Name:
Vulcanchem
CAS No.:
905-96-4
VCID:
VC20805281
InChI:
InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;
SMILES:
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]
Molecular Formula:
C21H22IN2O2+
Molecular Weight:
461.3 g/mol
3,3'-Diethyloxacarbocyanine iodide
CAS No.: 905-96-4
Cat. No.: VC20805281
Molecular Formula: C21H22IN2O2+
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,3′-Diethyloxacarbocyanine iodide(DiOC) is a cyanine based dye which is used in the photosensitization of mitochondria and endoplastic recticulum in animals and plant cells. C3-oxacyanine is a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is an organic iodide salt, a cyanine dye and a member of 1,3-benzoxazoles. It contains a C3-oxacyanine cation. |
|---|---|
| CAS No. | 905-96-4 |
| Molecular Formula | C21H22IN2O2+ |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | (2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide |
| Standard InChI | InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1; |
| Standard InChI Key | FIZZUEJIOKEFFZ-UHFFFAOYSA-N |
| Isomeric SMILES | CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I |
| SMILES | CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
| Canonical SMILES | CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator